molecular formula C13H9N3O4S2 B2423230 N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide CAS No. 326901-74-0

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2423230
CAS No.: 326901-74-0
M. Wt: 335.35
InChI Key: KGLKFSPZQDGDBD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic structures containing both benzene and thiazole rings This particular compound is characterized by the presence of a nitro group and a sulfonamide group attached to the benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The benzothiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal activities. The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

    Biological Studies: The compound’s interactions with various enzymes and proteins are of interest in biochemical research. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Material Science: Benzothiazole derivatives, including this compound, are explored for their optical and electronic properties. They can be used in the development of organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

    N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, while the sulfonamide group can interact with bacterial enzymes, making this compound a versatile candidate for various applications in medicinal chemistry and biological research .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c17-16(18)9-5-7-10(8-6-9)22(19,20)15-13-14-11-3-1-2-4-12(11)21-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLKFSPZQDGDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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